molecular formula C8H9NO3 B1581079 2-Methyl-3-nitrobenzyl alcohol CAS No. 23876-13-3

2-Methyl-3-nitrobenzyl alcohol

Cat. No. B1581079
Key on ui cas rn: 23876-13-3
M. Wt: 167.16 g/mol
InChI Key: QJANIQCEDPJNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07619095B2

Procedure details

500 ml of THF and 76.5 gm NaBH4 was stirred for 30 min. at ambient temperature. Solution of 2-Methyl-3-nitro benzoic acid in THF (250 g in 750 ml) was added and stirred for 0.5 hour at ambient temperature. Further, methanesulphonic acid (90 ml) was added to the reaction mixture and stirred until the completion of reaction. The reaction mixture is extracted with ethyl acetate by addition of Hydrochloric acid and product organic layer is separated out. Ethyl acetate is evaporated to give 2-Methyl-3-nitrobenzyl alcohol as yellow oil, which is further treated with cyclohexane and crystallized to give 2-Methyl-3-nitrobenzyl alcohol (Yield: ˜210 g., 84%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
76.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](O)=[O:7].CS(O)(=O)=O>C1COCC1>[CH3:3][C:4]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:5]=1[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
76.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until the completion of reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate by addition of Hydrochloric acid and product organic layer
CUSTOM
Type
CUSTOM
Details
is separated out
CUSTOM
Type
CUSTOM
Details
Ethyl acetate is evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=C(CO)C=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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